3-Chloro-2-(trifluoromethyl)pyridine-4-methanol
Overview
Description
3-Chloro-2-(trifluoromethyl)pyridine-4-methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxymethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-2-(trifluoromethyl)pyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-2-(trifluoromethyl)pyridine-4-methanol may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or thiourea are used under mild to moderate conditions.
Major Products Formed
Oxidation: 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: 3-Chloro-2-(trifluoromethyl)pyridine.
Substitution: 3-Amino-2-(trifluoromethyl)pyridine-4-methanol.
Scientific Research Applications
3-Chloro-2-(trifluoromethyl)pyridine-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other trifluoromethylpyridine derivatives, which may lack this functional group and therefore exhibit different chemical and biological properties .
Properties
IUPAC Name |
[3-chloro-2-(trifluoromethyl)pyridin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJRTKILXYFCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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